Amino(imino)methanesulfonic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Role in New Particle Formation in Atmospheric Chemistry

Scientific Field: Atmospheric Chemistry

Methods of Application: The study provided experimental evidence that sulfuric acid and methanesulfonic acid react to form particles with amines.

Results: The study found that sulfuric acid-trimethylamine nucleation is suppressed by methanesulfonic acid, likely due to the steric hindrance of the methanesulfonic acid and trimethylamine.

Role in New Particle Formation from Methanesulfonic Acid, Amines, and Water

Summary of Application: Amino(imino)methanesulfonic acid is involved in new particle formation from methanesulfonic acid, amines, and water.

Methods of Application: The study used a semiempirical kinetics model supported by insights from quantum chemical calculations of likely intermediate clusters.

Role in Hydrometallurgy

Scientific Field: Hydrometallurgy

Summary of Application: Amino(imino)methanesulfonic acid has potential for use in hydrometallurgy. It can be used in the metallurgy of copper, zinc, cobalt, nickel, and rare earths, as well as in the recycling of metals from end-of-life products.

Methods of Application: The study reviewed the properties of methanesulfonic acid (MSA) and its potential for use in hydrometallurgy. The model was used to reproduce particle formation quantitatively.

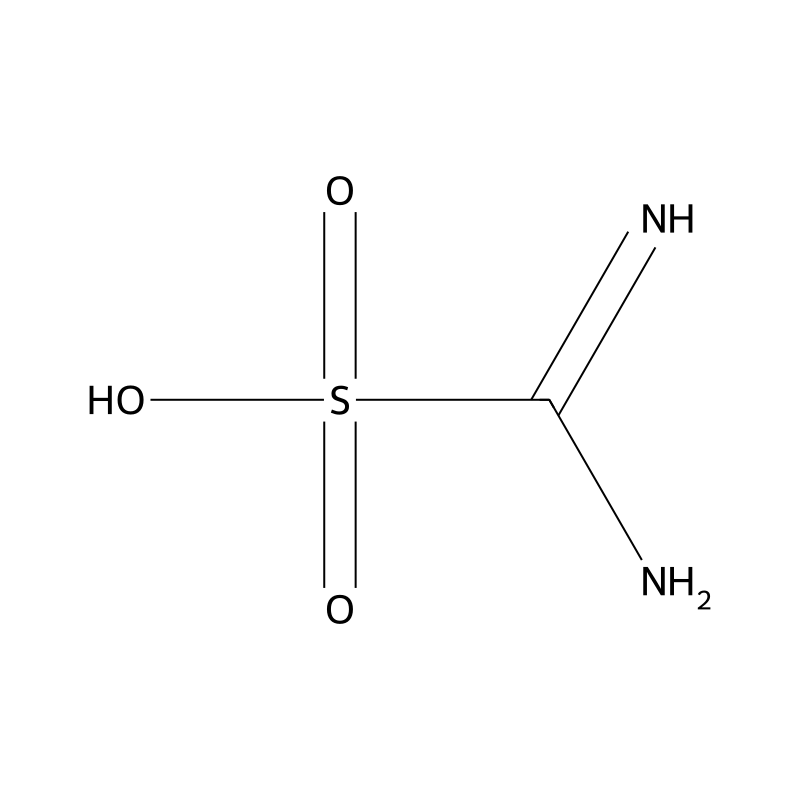

Amino(imino)methanesulfonic acid, with the chemical formula CH₄N₂O₃S, is a sulfonic acid derivative featuring both amino and imino functional groups. This compound is characterized by its unique structure, which includes a methanesulfonic acid moiety attached to an imino group. It is often studied for its potential applications in biochemical research and industrial processes.

- Acid-Base Reactions: The sulfonic acid group can donate protons, making it a strong acid. Its pKa is approximately 7.74, indicating that it can exist in both protonated and deprotonated forms depending on the pH of the solution .

- Condensation Reactions: The imino group can react with carbonyl compounds, leading to the formation of various derivatives.

- Nucleophilic Substitution: The amino group can act as a nucleophile, participating in substitution reactions with electrophiles.

Research indicates that amino(imino)methanesulfonic acid exhibits biological activity that may influence metabolic pathways. Its structural similarity to amino acids allows it to interact with biological systems, potentially acting as an intermediate in metabolic processes. Specific studies have suggested its role in modulating enzyme activities related to sulfur metabolism .

Amino(imino)methanesulfonic acid can be synthesized through several methods:

- Direct Synthesis: Combining methanesulfonic acid with appropriate amines under controlled conditions can yield amino(imino)methanesulfonic acid.

- Via Amino Acid Derivatives: Starting from amino acids such as cysteine or methionine and modifying them through sulfonation and imination processes.

- Enzymatic Methods: Utilizing specific enzymes to catalyze the formation of the compound from simpler substrates .

The applications of amino(imino)methanesulfonic acid span various fields:

- Biochemical Research: Used as a buffer or stabilizing agent in biochemical assays due to its pH stability.

- Pharmaceuticals: Investigated for its potential therapeutic effects related to sulfur metabolism.

- Agriculture: Explored as a potential additive in fertilizers to enhance nutrient uptake.

Studies on the interactions of amino(imino)methanesulfonic acid with other biomolecules indicate that it may influence enzymatic activities and metabolic pathways. Its ability to form complexes with metal ions has also been noted, suggesting potential roles in bioremediation and environmental chemistry.

Amino(imino)methanesulfonic acid shares structural similarities with several other compounds, which include:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Aminomethanesulfonic acid | CH₅NO₃S | Lacks the imino group; simpler structure |

| Methionine sulfoximine | C₅H₁₁N₃O₂S | Contains a sulfoxide; involved in sulfur metabolism |

| Cysteine | C₃H₇NO₂S | Contains a thiol group; crucial for protein structure |

Amino(imino)methanesulfonic acid stands out due to its dual functional groups (amino and imino), which provide unique reactivity profiles not found in simpler analogs like aminomethanesulfonic acid.